4-Hydroxy-7-benzyloxycoumarin
Overview
Description
4-Hydroxy-7-benzyloxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of hydroxy and benzyloxy groups to the coumarin core enhances its chemical properties and biological activities, making this compound a compound of significant interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
4-Hydroxy-7-benzyloxycoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together Coumarins are known to interact with various biomolecules and play a key role in fluorescent labeling .
Mode of Action
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins, including this compound, are involved in various biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . They are also involved in the biosynthesis in plants and metabolic pathways .
Pharmacokinetics
Coumarins are known to have diverse biological and therapeutic properties .
Result of Action
Coumarins are known to potentially treat various ailments, including cancer, metabolic, and degenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, coumarins exhibit fascinating fluorescence behavior upon excitation with UV light . Therefore, the presence and intensity of UV light in the environment could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
4-Hydroxy-7-benzyloxycoumarin, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. For instance, coumarins as fluorophores play a key role in fluorescent labeling of biomolecules . The nature of these interactions often involves the compound’s distinct chemical structure, which consists of a benzene ring fused to an α-pyrone ring .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. For instance, it has been shown to have an impact on HepG2 hepatocellular carcinoma cells . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. For instance, it has been suggested that the reaction of the coumarin anion with N-benzoyl- or N-sulfonylaziridines yields amidoethylated 7- or 4-hydroxycoumarins .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in certain metabolic pathways. For instance, coumarins undergo biosynthesis in plants and have specific metabolic pathways . The compound may interact with various enzymes or cofactors within these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-benzyloxycoumarin typically involves the Pechmann condensation reaction. This method includes the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the starting materials are 4-hydroxycoumarin and benzyl bromide. The reaction is carried out in a solvent such as acetone or ethanol, with potassium carbonate as a base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-benzyloxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The coumarin core can be reduced to dihydrocoumarins.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-7-benzyloxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Investigated for its anticancer, antimicrobial, and anticoagulant activities.
Comparison with Similar Compounds
4-Hydroxycoumarin: Lacks the benzyloxy group, making it less lipophilic and less potent in some biological activities.
7-Hydroxycoumarin: Lacks the hydroxy group at the 4-position, affecting its chemical reactivity and biological properties.
4-Methyl-7-hydroxycoumarin: Contains a methyl group instead of a benzyloxy group, leading to different pharmacokinetic properties.
Uniqueness: 4-Hydroxy-7-benzyloxycoumarin is unique due to the presence of both hydroxy and benzyloxy groups, which enhance its chemical stability, lipophilicity, and biological activity.
Properties
IUPAC Name |
4-hydroxy-7-phenylmethoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-14-9-16(18)20-15-8-12(6-7-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPXRFMTZRSQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716122 | |
Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30992-66-6 | |
Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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